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Compound of Interest

Compound Name: 7-Chloro-1H-indazol-5-amine

CAS No.: 864082-49-5

Cat. No.: B6329547 Get Quote

Executive Summary
This technical guide details the medicinal chemistry, pharmacological profiling, and therapeutic

application of chloroindazole-based agonists targeting Estrogen Receptor Beta (ER

).[1] Unlike its isoform ER

, which drives reproductive tissue proliferation and is implicated in breast/uterine cancers, ER

mediates neuroprotection, anti-inflammation, and remyelination without feminizing side effects.

The chloroindazole scaffold—specifically exemplified by Indazole-Cl (Ind-Cl) and its optimized

derivatives K102 and K110—represents a breakthrough in overcoming the high sequence

homology between ER subtypes. This guide provides actionable protocols for synthesizing

these ligands, validating their selectivity (typically >50-fold), and assessing their efficacy in

neurodegenerative models.

Part 1: Structural Basis of Selectivity
The Homology Challenge
The Ligand Binding Domains (LBD) of ER

and ER
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share approximately 59% sequence identity.[2] However, the binding pocket itself is nearly
identical, differing by only two amino acid residues.[2][3][4][5] Achieving selectivity requires
exploiting these subtle steric and hydrophobic differences.

Feature
ER

Residue

ER

Residue

Impact on Ligand
Design

Residue 1 Leu384 Met336

Met336 is more

flexible; allows

accommodation of

specific polar/bulky

groups.

Residue 2 Met421 Ile373

Ile373 creates a

slightly smaller, more

hydrophobic pocket

volume.

Pocket Vol. ~490 Å³ ~390 Å³

ER

ligands must be more

compact or rigid (e.g.,

indazole core).

The Chloroindazole Solution
The 2-phenyl-2H-indazole core provides a rigid scaffold that orients substituents to interact with

the unique ER

residues.

The Chlorine Atom: Typically located at the C-4 or C-5 position of the indazole ring, the

chlorine atom serves two functions:

Electronic Modulation: It lowers the pKa of the system, influencing hydrogen bond strength

with Histidine-524 (conserved).

Metabolic Stability: It blocks sites prone to oxidative metabolism (CYP450).
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Selectivity: The chlorine fills a hydrophobic sub-pocket defined by Ile373 in ER

, which is sterically clashed by the bulkier Met421 in ER

.
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Figure 1:Mechanism of Selectivity. The chloroindazole ligand preferentially binds ER

due to specific hydrophobic interactions with Ile373, avoiding the steric clash seen with ER

's Met421.
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Part 2: Chemical Synthesis & SAR
Synthetic Workflow (Suzuki-Miyaura Coupling Strategy)
The most robust route to 2-phenyl-2H-indazoles involves the coupling of a hydrazine or a

boronic acid to the indazole core. Below is the optimized protocol for Indazole-Cl analogues.

Reagents
Starting Material A: 5-chloro-2-nitrobenzaldehyde

Starting Material B: 4-substituted aniline (e.g., 4-methoxyaniline for K102 precursor)

Catalyst: Pd(PPh

)

or Pd(dppf)Cl

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Protocol
Imine Formation: Condense 5-chloro-2-nitrobenzaldehyde with the aniline derivative in

ethanol (reflux, 4h) to form the Schiff base.

Cyclization (Cadogan-like or Azide method):

Preferred: React the imine with Sodium Azide (NaN

) in DMF at 100°C. This facilitates the intramolecular cyclization to the indazole core while
evolving nitrogen gas.

Alternative: Triethyl phosphite mediated deoxygenation of the nitro group (high

temperature, 160°C).

Halogenation (if not pre-functionalized): If the chlorine was not in the starting material,

electrophilic chlorination using N-Chlorosuccinimide (NCS) in acetonitrile is performed at

60°C.
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Deprotection/Functionalization: For K110 (hydroxyl variant), demethylate the methoxy group

using BBr

in DCM at -78°C

RT.
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Cyclization
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Click to download full resolution via product page

Figure 2:Synthetic Pathway. Convergent synthesis of the chloroindazole core via Schiff base

formation and azide-mediated cyclization.

Part 3: Pharmacological Profiling (In Vitro)
TR-FRET Binding Assay (Competition)
Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

avoids the wash steps of radioligand binding, preserving weak kinetics and allowing high-

throughput screening.

Protocol:

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM DTT, 0.05% BSA.

Reagents:

Recombinant ER

-LBD and ER

-LBD (tagged with GST or His).
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Fluorescent tracer (e.g., Fluormone™ ES2).

Terbium-labeled anti-GST antibody.

Execution:

Incubate 5 nM Receptor + 5 nM Tracer + Test Compound (10-point dose response, 0.1 nM

to 10

M) in 384-well plates.

Add Tb-antibody. Incubate 1 hour in dark.

Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (Tracer).

Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[Compound]. Determine IC

and convert to K

using the Cheng-Prusoff equation.

Self-Validation:

Control: Estradiol (E2) must show equal affinity (K

~0.1-0.5 nM) for both subtypes.

Success Criteria: Ind-Cl derivatives should show ER

K

< 10 nM and ER

K

> 500 nM.

Functional Selectivity (Luciferase Reporter)
Binding does not equal activation. You must prove the compound is an agonist at ER
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and silent (or antagonist) at ER

.

Data Presentation: Representative Potency

Compound

ER

EC

(nM)

ER

EC

(nM)

Selectivity
Ratio (

/

)

Efficacy (% of
E2)

Estradiol (E2) 0.2 0.2 1 100%

DPN (Reference) 4.5 >350 >70 85%

Indazole-Cl 3.2 >2500 ~800 92%

K102 2.8 >3000 >1000 95%

Part 4: Advanced Protocols (In Vivo & ADME)
Pharmacokinetics & BBB Penetration
For CNS indications (MS, anxiety), the compound must cross the blood-brain barrier.

Protocol: Administer 10 mg/kg s.c. to C57BL/6 mice.

Sampling: Collect plasma and brain tissue at 0.5, 1, 4, and 24 hours.

Analysis: LC-MS/MS.

Target Metric: Brain/Plasma ratio > 0.[6]5. (Ind-Cl typically achieves ~1.0).[6]

Efficacy Model: Cuprizone-Induced Demyelination
This model specifically tests remyelination (oligodendrocyte differentiation), a key ER

mechanism, independent of autoimmune inflammation.

Workflow:
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Induction: Feed male C57BL/6 mice chow containing 0.2% Cuprizone for 5 weeks. (Causes

massive demyelination in the corpus callosum).

Treatment: At week 5, switch to normal chow and begin daily treatment with Chloroindazole

agonist (e.g., K102, 5 mg/kg s.c.) or Vehicle.

Duration: Treat for 2 weeks.

Readout:

Histology: Stain brain sections with Luxol Fast Blue (myelin) and anti-MBP (Myelin Basic

Protein).

Electron Microscopy: Quantify "G-ratio" (inner/outer axon diameter). Lower G-ratio =

Thicker myelin sheath.

Week 0-5:
Cuprizone Diet
(Demyelination)

Week 5:
Switch to Normal Chow

Week 5-7:
Daily Rx with

Chloroindazole

Week 7:
Perfusion & EM Analysis

Click to download full resolution via product page

Figure 3:Cuprizone Remyelination Protocol. A timeline for assessing the neuroregenerative

capacity of ER

agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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